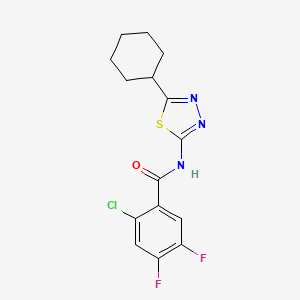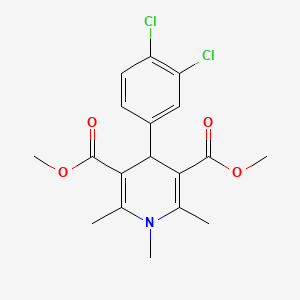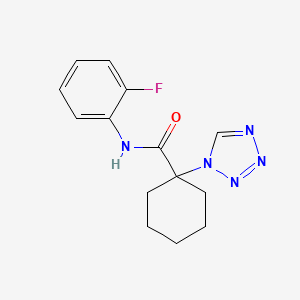![molecular formula C22H27N3O2 B6047040 N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)
N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, ABT-702. The purpose of
Mécanisme D'action
ABT-702 works by inhibiting the enzyme adenosine kinase. Adenosine kinase is an enzyme that is responsible for breaking down adenosine, a neurotransmitter that plays an important role in the central nervous system. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the brain, which can have a number of effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABT-702 depend on the specific application and dosage used. In studies on its potential use in the treatment of cocaine addiction, ABT-702 has been shown to reduce cocaine self-administration in rats. In studies on its potential use in the treatment of cancer, ABT-702 has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ABT-702 in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using ABT-702 is that it can be difficult to administer in vivo, as it has poor solubility in water.
Orientations Futures
There are several future directions for research on ABT-702. One area of research is in the development of more effective methods for administering ABT-702 in vivo. Another area of research is in the identification of new applications for ABT-702, such as in the treatment of other types of addiction or autoimmune diseases. Finally, research could be conducted to better understand the long-term effects of ABT-702 on the brain and body.
Méthodes De Synthèse
The synthesis of ABT-702 involves several steps. The first step is the reaction of 2-methylpropene with 4-bromoanisole to form 4-(2-methylpropen-1-yl)anisole. This compound is then reacted with 4-aminobenzamide to form N-(2-methyl-2-propen-1-yl)-4-(methoxyphenyl)benzamide. The final step involves the reaction of this compound with 1-(2-pyridinylmethyl)piperidine to form ABT-702.
Applications De Recherche Scientifique
ABT-702 has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where ABT-702 has been shown to have potential as a treatment for cocaine addiction. ABT-702 has also been studied for its potential applications in the treatment of cancer and autoimmune diseases.
Propriétés
IUPAC Name |
N-(2-methylprop-2-enyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17(2)15-24-22(26)18-6-8-20(9-7-18)27-21-10-13-25(14-11-21)16-19-5-3-4-12-23-19/h3-9,12,21H,1,10-11,13-16H2,2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLBAMOGLGYHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6047013.png)

![7-(3-methylbenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047024.png)
![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)

![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)